molecular formula C6H9Cl2N3O B1434009 3-(chloromethyl)-5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazine hydrochloride CAS No. 1803562-71-1

3-(chloromethyl)-5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazine hydrochloride

Cat. No. B1434009
M. Wt: 210.06 g/mol
InChI Key: CSJRDNRZYOHIRB-UHFFFAOYSA-N
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Description

Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms . There exist two tautomeric forms of triazole, i.e., 1, 2, 3-triazole and 1, 2, 4-triazole, depending upon the position of the nitrogen atoms in the rings .


Synthesis Analysis

Triazoles can be synthesized through various methods. One of the main goals in the area of organic synthesis oriented towards biologically active compounds is the research and development of efficient environmentally safe methods . Nonconventional «green» sources for chemical reactions include microwave, mechanical mixing, visible light, and ultrasound .


Molecular Structure Analysis

The molecular structure of triazoles is significant in drug design, discovery, and development. The structure–activity relationship of biologically important triazoles has profound importance .


Chemical Reactions Analysis

Triazoles can undergo a variety of chemical reactions. For example, they can be synthesized from heterocyclization of 3-substituted-4-amino-5-substituted-amino-1,2,4-triazoles .


Physical And Chemical Properties Analysis

Triazoles are known for their ability to form specific interactions with different target receptors due to their hydrogen bond accepting and donating characteristics .

Scientific Research Applications

Novel Synthesis Techniques

Researchers have developed new methods to synthesize heterocyclic compounds that have potential applications in medicinal chemistry. For example, the one-pot synthesis approach has been utilized to efficiently generate 3-substituted-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-6(7H)-ones, a class of compounds related to the chemical structure , showcasing the potential for creating diverse and complex heterocycles with potential biological activities (Zhang et al., 2020).

Antimicrobial and Antifungal Activities

The synthesis of novel 1,2,4-triazine and oxadiazine derivatives has shown significant antimicrobial activity. These compounds, synthesized from specific precursors, have been tested against various bacterial and fungal strains, indicating their potential as leads for the development of new antimicrobial agents (Hashem & Abo-Bakr, 2019).

Pharmacological Potential

Research into benzoxazine-fused triazoles has uncovered compounds with potential diuretic properties. The crystal structures of these compounds have been analyzed, suggesting their pharmacological relevance and providing insights into their mechanism of action (Ravikumar et al., 2012).

Future Directions

Triazoles have important applications in pharmaceutical chemistry . The focus of future research could be on the synthesis of triazole systems by means of classical and «green chemistry» conditions involving ultrasound chemistry and mechanochemistry .

properties

IUPAC Name

3-(chloromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3O.ClH/c7-3-5-8-9-6-4-11-2-1-10(5)6;/h1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSJRDNRZYOHIRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=NN=C(N21)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(chloromethyl)-5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazine hydrochloride

CAS RN

1803562-71-1
Record name 3-(chloromethyl)-5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(chloromethyl)-5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazine hydrochloride
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3-(chloromethyl)-5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazine hydrochloride
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3-(chloromethyl)-5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazine hydrochloride
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3-(chloromethyl)-5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazine hydrochloride
Reactant of Route 5
3-(chloromethyl)-5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazine hydrochloride
Reactant of Route 6
3-(chloromethyl)-5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazine hydrochloride

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